

A Comparative Guide to the Receptor Selectivity of [Met5]-Enkephalin and DAMGO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *[Met5]-Enkephalin, amide TFA*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two prominent opioid peptides: the endogenous [Met5]-Enkephalin and the synthetic analog DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin). This analysis is supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of their distinct signaling pathways.

Introduction

[Met5]-Enkephalin is a naturally occurring pentapeptide that plays a crucial role in pain modulation and other physiological processes. It is known to interact with multiple opioid receptors. In contrast, DAMGO is a synthetic enkephalin analog specifically designed for high selectivity towards the mu-opioid receptor (MOR), making it a valuable tool in opioid research. Understanding the nuances of their receptor interactions is critical for the development of novel therapeutics with improved efficacy and side-effect profiles.

Receptor Binding and Functional Potency

The selectivity of [Met5]-Enkephalin and DAMGO is delineated by their binding affinities (Ki) and functional potencies (EC50) at the three main opioid receptors: mu (μ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of [Met5]-Enkephalin and DAMGO

Ligand	Mu (μ) Receptor	Delta (δ) Receptor	Kappa (κ) Receptor	Reference
[Met5]-Enkephalin	1.1 - 4.1	1.3 - 15	>10,000	[1][2]
DAMGO	0.45 - 1.23	1600 - 2000	>10,000	[1][3]

Table 2: Opioid Receptor Functional Potency (EC50, nM) and Efficacy (%Emax) of [Met5]-Enkephalin and DAMGO

Ligand	Receptor	EC50 (nM)	Emax (%)	Reference
[Met5]-Enkephalin	Delta (δ)	2.2	Not Reported	[4]
DAMGO	Mu (μ)	0.91 - 45	100 (Full Agonist)	[5][6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and [35 S]GTP γ S functional assays.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring its ability to displace a radiolabeled ligand.

- Objective: To determine the inhibition constant (Ki) of the test compound.
- Materials:
 - Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).[7]

- Radioligand (e.g., [³H]diprenorphine).[8]
- Unlabeled test compounds ([Met5]-Enkephalin, DAMGO).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]
- Glass fiber filters.[7]
- Scintillation counter.[9]

- Procedure:
 - Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[8]
 - Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[7]
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[7]
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[9]
 - Measure the radioactivity retained on the filters using a scintillation counter.[9]
 - The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to the Ki value using the Cheng-Prusoff equation.[10]

[³⁵S]GTP γ S Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTP γ S, to G-proteins upon receptor stimulation.

- Objective: To determine the EC₅₀ and Emax of an agonist.
- Materials:
 - Cell membranes expressing the opioid receptor of interest.[7]

- [³⁵S]GTPyS.[[7](#)]
- GDP.[[7](#)]
- Test agonists ([Met5]-Enkephalin, DAMGO).
- Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4).[[7](#)]
- Glass fiber filters.[[7](#)]
- Scintillation counter.[[9](#)]

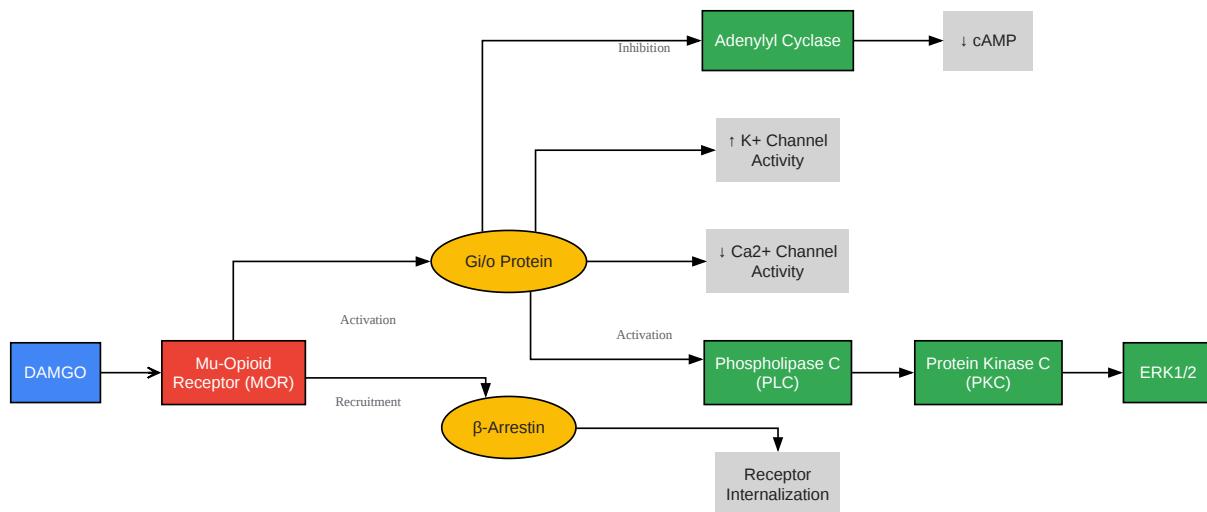
- Procedure:
 - Incubate cell membranes with a fixed concentration of [³⁵S]GTPyS, GDP, and varying concentrations of the test agonist.[[7](#)]
 - Allow the reaction to proceed for a defined time (e.g., 60 minutes at 25°C).[[7](#)]
 - Terminate the reaction by rapid filtration through glass fiber filters.[[7](#)]
 - Wash the filters with ice-cold buffer.[[9](#)]
 - Measure the amount of bound [³⁵S]GTPyS using a scintillation counter.[[9](#)]
 - Plot the specific binding against the agonist concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and E_{max} (maximal effect).[[9](#)]

Signaling Pathways

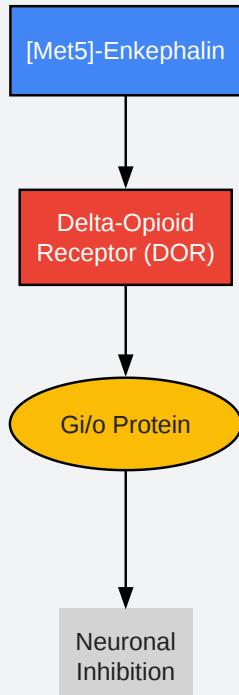
[Met5]-Enkephalin and DAMGO initiate distinct intracellular signaling cascades upon receptor binding.

DAMGO Signaling Pathway

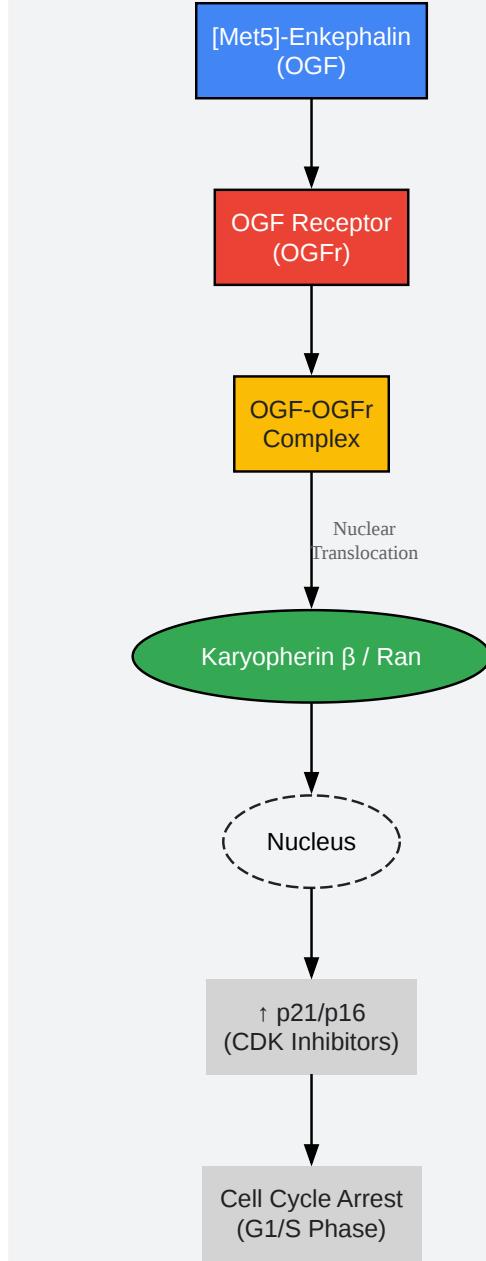
DAMGO, as a potent MOR agonist, primarily signals through G-protein dependent pathways, leading to analgesia but also side effects. It also engages the β-arrestin pathway.

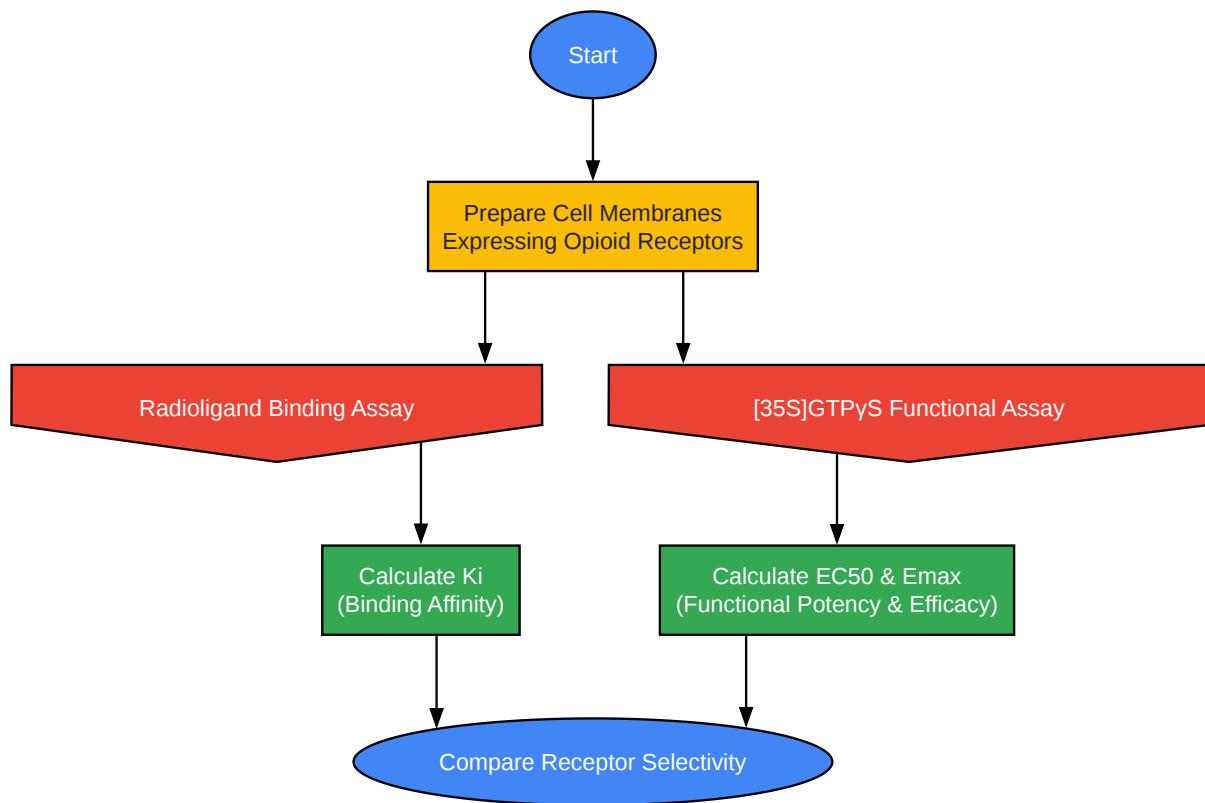


Classical Opioid Receptor Signaling



Opioid Growth Factor Receptor Signaling





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- To cite this document: BenchChem. [A Comparative Guide to the Receptor Selectivity of [Met5]-Enkephalin and DAMGO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775154#receptor-selectivity-of-met5-enkephalin-amide-vs-damgo]

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